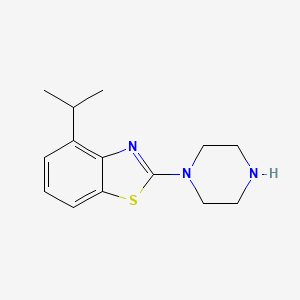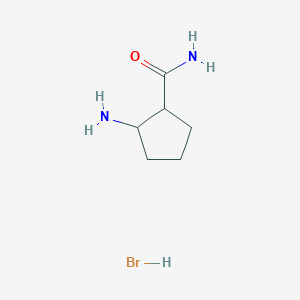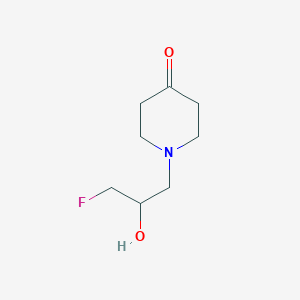
7-Phenyl-1,4-oxazepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Phenyl-1,4-oxazepane is a heterocyclic compound featuring a seven-membered ring containing both nitrogen and oxygen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Phenyl-1,4-oxazepane typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-bromoacetophenones with nitrobenzenesulfonyl chlorides, followed by catalytic hydrogenation to yield the desired oxazepane . Another approach includes the intramolecular cyclization of alkenols, alkynols, or hydroxyketones using Brönsted or Lewis acids .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of large-scale synthesis would involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 7-Phenyl-1,4-oxazepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazepane oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the oxazepane ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as alkyl halides and nucleophiles like amines are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxazepane oxides, while substitution reactions can produce a variety of functionalized oxazepane derivatives .
Scientific Research Applications
7-Phenyl-1,4-oxazepane has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential use in treating inflammatory diseases and respiratory conditions.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 7-Phenyl-1,4-oxazepane involves its interaction with specific molecular targets and pathways. For instance, its anticonvulsant activity may be attributed to its ability to modulate neurotransmitter receptors or ion channels. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .
Comparison with Similar Compounds
1,4-Oxazepane: A structurally similar compound with a seven-membered ring containing nitrogen and oxygen.
Morpholine: A six-membered ring analog with similar chemical properties.
1,4-Diazepane: Another seven-membered ring compound but with two nitrogen atoms instead of one nitrogen and one oxygen.
Uniqueness: 7-Phenyl-1,4-oxazepane is unique due to the presence of the phenyl group, which can significantly influence its chemical reactivity and biological activity. This distinguishes it from other similar compounds and makes it a valuable target for further research and development .
Properties
Molecular Formula |
C11H15NO |
|---|---|
Molecular Weight |
177.24 g/mol |
IUPAC Name |
7-phenyl-1,4-oxazepane |
InChI |
InChI=1S/C11H15NO/c1-2-4-10(5-3-1)11-6-7-12-8-9-13-11/h1-5,11-12H,6-9H2 |
InChI Key |
YHTYFRNGCOTKOF-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCOC1C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(Dicyclopropylmethyl)amino]-1lambda6-thiolane-1,1-dione](/img/structure/B13246919.png)
![N-[(2-fluorophenyl)methyl]-1-methylpyrrolidin-3-amine](/img/structure/B13246926.png)

![(1-{2-Amino-1-[4-(dimethylamino)phenyl]ethyl}cyclopentyl)methanol](/img/structure/B13246936.png)
![2-(2-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}ethoxy)ethan-1-ol](/img/structure/B13246944.png)




![6-(Aminomethyl)-5,7-diazaspiro[2.5]oct-5-ene-4,8-dione](/img/structure/B13246990.png)

![Methyl(2-methylbut-3-yn-2-yl)[(1,3-thiazol-4-yl)methyl]amine](/img/structure/B13247006.png)


